s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)-
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Overview
Description
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrofuran moiety, a triazole ring, and acetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Acetylation: The final step involves acetylation, where acetyl groups are added to the molecule using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to interfere with microbial DNA, while the triazole ring can inhibit specific enzymes. These interactions disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine
- N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl groups enhance its stability and solubility, making it more suitable for various applications compared to similar compounds.
Properties
CAS No. |
41735-44-8 |
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Molecular Formula |
C11H11N5O5 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-acetyl-N-[1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(14(3)13-11)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
InChI Key |
UTXSZNDJMCSBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C)C(=O)C |
Origin of Product |
United States |
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